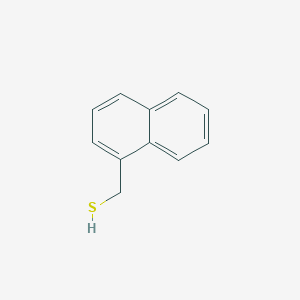

Naphthalen-2-ylmethanethiol

Description

Significance and Research Context of Naphthalen-2-ylmethanethiol within Organosulfur Chemistry

Within the broad field of organosulfur chemistry, this compound holds significance primarily as a versatile reactant and building block. pharmaffiliates.comcymitquimica.com Its thiol group (-SH) is a reactive center that participates in a variety of chemical transformations, making it a valuable intermediate for synthesizing more complex molecules. cymitquimica.com The presence of the bulky, aromatic naphthalene (B1677914) moiety influences the steric and electronic properties of the thiol group, conferring specific reactivity and stability.

The compound is recognized for its utility as a ligand in coordination chemistry and materials science. cymitquimica.com The sulfur atom can coordinate to metal centers, while the naphthalene group can engage in π-π stacking interactions, which are crucial for the self-assembly and stabilization of supramolecular structures. cymitquimica.comresearchgate.netresearchgate.net This dual functionality makes it an important component in the design of functional organic ligands and advanced materials. cymitquimica.com A notable application is its use as a reactant in the synthesis of labeled analogues of neuronal nitric oxide synthase (nNOS) inhibitors, highlighting its role in creating tools for biochemical research. pharmaffiliates.com

Historical Perspectives and Evolution of Research on Naphthalene-Based Thiols

The study of naphthalene-based thiols is rooted in the broader history of naphthalene chemistry, which began with the isolation of naphthalene from coal tar in the early 1820s. wikipedia.org Initial research focused on simple derivatives, including the isomeric naphthalenethiols, 1-naphthalenethiol (B1663976) and 2-naphthalenethiol (B184263). wikipedia.orgwikipedia.org The synthesis for these simpler thiols, such as the preparation of 2-naphthalenethiol from 2-naphthol (B1666908) via the Newman–Kwart rearrangement, has been well-established for decades. wikipedia.org

The evolution of synthetic methodologies allowed for the creation of more complex derivatives like this compound. Its synthesis, which can be achieved through a multi-step process involving the bromination of 2-methylnaphthalene (B46627) followed by reaction with a sulfur source like thiourea (B124793), represents a more advanced stage of naphthalene chemistry. researchgate.netmdpi.com This progression from simple thiols to more elaborate structures like this compound reflects a shift in research focus towards molecules that can serve as sophisticated building blocks for applications in materials science, medicinal chemistry, and catalysis. researchgate.net

Current Academic Relevance and Interdisciplinary Research Focus of this compound

The current academic relevance of this compound is notably interdisciplinary, spanning materials science, medicinal chemistry, and catalysis.

Materials Science and Nanotechnology : A significant area of research involves the use of this compound as a surface ligand for synthesizing and modifying metal nanoclusters. researchgate.netrsc.org For instance, it has been instrumental in the creation of a silver nanocluster, Ag₁₂(SCH₂C₁₀H₇)₆(CF₃CO₂)₆(CH₃CN)₆, which exhibits dual-emission and reversible thermochromism (changing color from red to bright yellow with temperature). researchgate.netrsc.orgscience.gov The compound is described as a luminescent, supramolecular material that can also react with aluminum to generate nanoparticles. cymitquimica.com These properties are of high interest for developing new optical sensors, display technologies, and functional nanomaterials. researchgate.net

Medicinal Chemistry : In the pharmaceutical and biomedical fields, this compound serves as a key intermediate. It is employed in the multi-step synthesis of turn-adopting peptidomimetics that function as antagonists for the formyl peptide receptor-1 (FPR1). acs.org Given that dysregulated FPR1 activity is linked to chronic inflammation and other pathological conditions, these synthetic molecules represent potential therapeutic leads. acs.org Its role as a reactant in preparing nNOS inhibitor analogues further underscores its value in developing chemical probes for studying biological systems. pharmaffiliates.com

Catalysis and Organic Synthesis : The compound and its derivatives are utilized in studies of advanced catalytic processes. For example, naphthalene-derived systems are viable substrates in the oxidative cleavage and ammoxidation of organosulfur compounds, a process aimed at creating nitriles directly from thiols under cyanide-free conditions. nih.gov It is also used as a precursor in visible-light-promoted coupling reactions. acs.org

Table 2: Selected Research Applications of this compound

| Research Area | Specific Application | Key Finding/Outcome | Reference |

|---|---|---|---|

| Materials Science | Ligand for silver nanocluster synthesis | Creation of a thermochromic, dual-emission Ag₁₂ nanocluster. | researchgate.netrsc.org |

| Medicinal Chemistry | Intermediate for Formyl Peptide Receptor-1 (FPR1) antagonist synthesis | Successful synthesis of a complex peptidomimetic with potential anti-inflammatory applications. | acs.org |

| Medicinal Chemistry | Reactant for neuronal nitric oxide synthase (nNOS) inhibitor synthesis | Used as a reactant and identified as an impurity in the synthesis of a labeled nNOS inhibitor. | pharmaffiliates.com |

| Catalysis | Substrate in oxidative cleavage/cyanation reactions | Demonstrated as a viable substrate for converting organosulfur compounds to nitriles. | nih.gov |

Overview of Major Research Themes and Future Directions for this compound Studies

The major research themes surrounding this compound are centered on its application as a functional molecule in synthesis and materials science. Key themes include its role as a stabilizing ligand for creating luminescent and chromic metal nanoclusters and its utility as a versatile building block for complex, biologically relevant molecules. rsc.orgacs.org

Future research directions are likely to expand upon these foundations:

Advanced Functional Materials : There is significant potential in exploring the use of this compound with other metals beyond silver to create novel alloy nanoclusters with unique photophysical, electronic, or catalytic properties. researchgate.netresearchgate.net Tailoring the ligand structure could lead to materials with precisely controlled characteristics for applications in optoelectronics and sensing.

Drug Discovery and Development : The compound's demonstrated utility as a scaffold in medicinal chemistry suggests its potential for broader use in drug discovery. researchgate.netacs.org Future work could involve designing and synthesizing new libraries of naphthalene-containing compounds for screening against various biological targets.

Green Chemistry and Catalysis : Further investigation into the reactivity of this compound in novel catalytic systems could contribute to the development of more sustainable and efficient chemical transformations. nih.govacs.org Its application in photochemistry and as a component in self-assembled monolayers for organic electronics also presents promising avenues for future studies. acs.orgresearchgate.netunibo.it

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRQBQCAUQRBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Naphthalen 2 Ylmethanethiol and Its Derivatives

Established Synthetic Pathways to Naphthalen-2-ylmethanethiol

The synthesis of this compound is not as widely documented as that of simpler thiols. However, established methods in organic synthesis can be applied to its preparation, typically involving a two-step process from readily available starting materials. A common precursor is 2-methylnaphthalene (B46627), which is first halogenated and then converted to the corresponding thiol.

Strategies for Carbon-Sulfur Bond Formation in this compound Synthesis

The crucial step in the synthesis of this compound is the formation of the carbon-sulfur bond. A prevalent strategy involves the nucleophilic substitution of a good leaving group on the methyl carbon of a 2-methylnaphthalene derivative with a sulfur-containing nucleophile.

One of the most common methods for introducing a thiol group is through the reaction of an alkyl halide with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed to yield the thiol. ias.ac.inresearchgate.net In the context of this compound synthesis, the precursor 2-(bromomethyl)naphthalene (B188764) is a suitable starting material. This intermediate can be synthesized from 2-methylnaphthalene via a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azo-bis-isobutyronitrile (AIBN).

The subsequent reaction of 2-(bromomethyl)naphthalene with thiourea in a suitable solvent like ethanol (B145695) proceeds via an SN2 mechanism to form S-(naphthalen-2-ylmethyl)isothiouronium bromide. The final step is the alkaline hydrolysis of this salt, typically with a base such as sodium hydroxide, which cleaves the C-S bond of the isothiouronium intermediate to liberate the desired this compound.

An alternative, more direct approach to the carbon-sulfur bond formation is the reaction of 2-(bromomethyl)naphthalene with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). This reaction also proceeds via a nucleophilic substitution mechanism, where the hydrosulfide anion displaces the bromide to directly form this compound.

Interactive Table 1: Common Strategies for Carbon-Sulfur Bond Formation

| Starting Material | Reagent(s) | Intermediate | Product |

| 2-(Bromomethyl)naphthalene | 1. Thiourea2. NaOH (aq) | S-(Naphthalen-2-ylmethyl)isothiouronium bromide | This compound |

| 2-(Bromomethyl)naphthalene | Sodium hydrosulfide (NaSH) | - | This compound |

Optimization of Reaction Conditions and Precursor Selection

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions and the purity of the precursors. For the initial bromination of 2-methylnaphthalene, controlling the reaction temperature and the amount of initiator is crucial to prevent side reactions, such as di-bromination or ring bromination.

In the subsequent conversion of 2-(bromomethyl)naphthalene to the thiol, the choice of solvent and base for the hydrolysis of the isothiouronium salt can influence the yield and purity of the final product. The use of a phase-transfer catalyst can sometimes be beneficial in the reaction with sodium hydrosulfide, especially if there are solubility issues between the organic and aqueous phases.

The selection of the precursor is also a key factor. While 2-(bromomethyl)naphthalene is a common choice, other derivatives with different leaving groups, such as 2-(chloromethyl)naphthalene (B1583795) or 2-(tosyloxymethyl)naphthalene, could also be employed. The choice of leaving group will affect the reaction kinetics, with tosylates and bromides generally being more reactive than chlorides.

Advanced Synthetic Approaches to Functionalized this compound Derivatives

The functionalization of the naphthalene (B1677914) core of this compound allows for the synthesis of a diverse range of derivatives with potentially interesting chemical and physical properties. Advanced synthetic methodologies focus on achieving high regioselectivity and, where applicable, stereoselectivity.

Regioselective Functionalization Techniques for Naphthalene Core Modification

Direct functionalization of the naphthalene ring of this compound can be challenging due to the presence of the reactive thiol group. Therefore, a more common strategy is to introduce the desired functional groups onto the naphthalene skeleton before the introduction of the methanethiol (B179389) moiety.

C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds, including naphthalene derivatives. nih.govresearchgate.netresearchgate.netdntb.gov.ua By employing appropriate directing groups, it is possible to selectively introduce substituents at specific positions on the naphthalene ring. For instance, a directing group at the C1 or C3 position of a naphthalene precursor could be used to guide the introduction of a functional group at a neighboring position before the conversion to the final this compound derivative.

Traditional electrophilic aromatic substitution reactions on substituted naphthalenes can also be used, although the regioselectivity can be more difficult to control and often leads to mixtures of isomers. The directing effect of the existing substituent on the naphthalene ring will determine the position of the incoming electrophile.

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral analogues of this compound, where a stereocenter is introduced, requires stereoselective synthetic methods. While this compound itself is not chiral, derivatives can be made chiral by introducing a stereocenter on the methylene (B1212753) carbon or on a substituent on the naphthalene ring.

One approach to creating chiral derivatives is through the asymmetric addition of a thiol to a prochiral substrate. For example, the enantioselective sulfa-Michael reaction of a naphthalene-thiol with an α,β-unsaturated carbonyl compound, catalyzed by a chiral organocatalyst, can produce chiral β-sulfanyl ketones. nih.gov Although this example uses naphthalene-1-thiol, the principle can be extended to reactions that would lead to chiral derivatives of this compound.

Another strategy involves the use of chiral starting materials or chiral auxiliaries to control the stereochemistry of the reactions. For instance, a chiral alcohol precursor could be converted to a thiol with retention or inversion of configuration, depending on the reaction mechanism.

Sustainable Synthesis and Green Chemistry Principles Applied to this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound and its derivatives by considering alternative solvents, reagents, and reaction conditions.

A key area for the application of green chemistry in thiol synthesis is the use of more environmentally benign solvents. Water is an attractive alternative to volatile organic compounds (VOCs) as a reaction medium. The alkylation of thiols with alkyl halides has been shown to proceed efficiently in water, often in the presence of a simple base like potassium carbonate or triethylamine, offering a greener route to thioethers and, by extension, to thiols from their corresponding halides. sid.irjmaterenvironsci.com

Furthermore, the development of catalytic, atom-economical reactions is a central tenet of green chemistry. For instance, metal-free, aerobic oxidation of thiols to sulfonyl halides has been reported as an environmentally benign process. rsc.org While this is a reaction of thiols rather than a synthesis of them, it highlights the trend towards developing cleaner synthetic methodologies for sulfur-containing compounds.

The use of microwave irradiation or mechanochemistry (grindstone chemistry) can also contribute to more sustainable synthetic protocols by reducing reaction times and solvent usage.

Interactive Table 2: Green Chemistry Approaches in Thiol Synthesis

| Green Chemistry Principle | Application in Thiol Synthesis | Benefit |

| Use of Safer Solvents | Alkylation of thiols in water | Reduces use of volatile organic compounds (VOCs) |

| Atom Economy | Catalytic methods for C-S bond formation | Minimizes waste by maximizing the incorporation of starting materials into the final product |

| Energy Efficiency | Microwave-assisted synthesis | Reduces reaction times and energy consumption |

| Use of Renewable Feedstocks | (Potential) Use of bio-based starting materials | Reduces reliance on fossil fuels |

| Design for Degradation | (Potential) Design of biodegradable derivatives | Minimizes environmental persistence |

Development of Catalytic and Solvent-Free Methodologies

The synthesis of arylmethanethiols, including this compound, traditionally involves nucleophilic substitution reactions. A common laboratory-scale method is the reaction of an arylmethyl halide, such as 2-(chloromethyl)naphthalene, with a sulfur nucleophile like sodium hydrosulfide or thiourea. wikipedia.orgchemistrysteps.com The thiourea method proceeds through a two-step, one-pot process involving an intermediate isothiouronium salt, which is subsequently hydrolyzed to yield the thiol. wikipedia.org This route is particularly effective for primary halides. wikipedia.org

Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency and reduce environmental impact. In the context of thiol synthesis, transition-metal catalysts, particularly those based on palladium and copper, have been employed for the formation of carbon-sulfur bonds in aryl thiols. beilstein-journals.org While direct catalytic synthesis of this compound from non-halogenated precursors is a developing area, existing nucleophilic substitution routes can be enhanced through catalysis. For instance, phase-transfer catalysts can be used to facilitate the reaction between an organic-soluble arylmethyl halide and an aqueous-soluble sulfur salt, improving reaction rates and yields.

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce pollution, lower costs, and simplify processes. cmu.edu The alkylation of thiols to produce sulfides has been successfully demonstrated under solvent-free conditions, often requiring only heat to proceed. jmaterenvironsci.com A similar approach can be envisioned for the synthesis of this compound, where 2-(chloromethyl)naphthalene and a solid sulfur source are reacted directly. Such solvent-free reactions can sometimes proceed more efficiently and selectively than their solution-based counterparts, as the regular arrangement of molecules in a crystal can facilitate the desired transformation. cmu.edu

| Methodology | Typical Reagents | Key Advantages | Potential Challenges |

|---|---|---|---|

| Traditional Solvent-Based | Arylmethyl halide, Sodium Hydrosulfide, Thiourea, Organic Solvent (e.g., Ethanol) | Well-established and reliable for lab scale. | Generates solvent waste; potential for side reactions (e.g., sulfide (B99878) formation). wikipedia.orgchemistrysteps.com |

| Catalytic (Phase-Transfer) | Arylmethyl halide, Sulfur source, Aqueous/Organic biphasic system, Catalyst (e.g., Quaternary ammonium (B1175870) salt) | Increased reaction rates; improved mixing of immiscible reactants. | Requires catalyst separation and recovery; potential for catalyst deactivation. |

| Solvent-Free | Arylmethyl halide, Solid sulfur source (e.g., Thiourea) | Reduces or eliminates solvent waste; simplifies workup; lowers costs. cmu.edu | May require higher temperatures; challenges in mixing and heat transfer for large-scale reactions. libretexts.org |

Atom Economy and Waste Minimization in Thiol Preparations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.org Reactions with high atom economy, such as additions and rearrangements, are preferred as they inherently generate less waste. libretexts.org In contrast, substitution and elimination reactions often have lower atom economies due to the formation of stoichiometric byproducts.

The synthesis of thiols from alkyl halides is a classic example of a substitution reaction. For instance, in the synthesis of this compound from 2-(chloromethyl)naphthalene and sodium hydrosulfide, sodium chloride is formed as a byproduct.

Reaction: C₁₀H₇CH₂Cl + NaSH → C₁₀H₇CH₂SH + NaCl

The theoretical atom economy for this reaction can be calculated as:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy = (174.26 / (176.64 + 56.06)) x 100 ≈ 74.9%

This indicates that approximately 25% of the reactant mass is converted into a byproduct (NaCl). The thiourea method results in the formation of sodium bromide and urea (B33335) as byproducts, also leading to a lower atom economy. wikipedia.org

Waste minimization in thiol preparations extends beyond atom economy to consider factors like solvent use, reagent toxicity, and energy consumption. This is often quantified using metrics like the E-Factor (mass ratio of waste to product) or Process Mass Intensity (PMI), which is the total mass used in a process divided by the mass of the product. nih.gov Strategies to minimize waste include:

Catalysis : Using catalysts instead of stoichiometric reagents can significantly reduce waste. mdpi.com

Solvent Management : Opting for greener solvents, reducing the volume of solvent used, or implementing solvent recycling can drastically lower the E-Factor. mdpi.com

Process Optimization : Improving reaction yields and reducing the need for complex purification steps minimizes waste from side products and separation media. acs.org

| Synthetic Route | Reaction Type | Theoretical Atom Economy | Primary Byproducts | Green Chemistry Considerations |

|---|---|---|---|---|

| From Alkyl Halide + NaSH | Substitution | ~75% (for chloride) | Inorganic Salt (e.g., NaCl) | Generates stoichiometric salt waste. |

| From Alkyl Halide + Thiourea | Substitution | Lower than NaSH route | Inorganic Salt, Urea | Generates multiple byproducts. wikipedia.org |

| Addition of H₂S to Alkene | Addition | 100% | None | Highly atom-economical but requires a suitable alkene precursor. wikipedia.org |

Scale-Up Considerations and Industrial Relevance of this compound Synthesis

Transitioning the synthesis of this compound from a laboratory bench to an industrial scale introduces several critical challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Key Scale-Up Considerations:

Heat Management : The nucleophilic substitution reactions used to synthesize thiols are often exothermic. On a large scale, efficient heat removal is crucial to prevent thermal runaways and maintain control over the reaction temperature. This requires specialized reactors with appropriate cooling systems.

Mass Transfer : Ensuring adequate mixing of reactants, especially in heterogeneous systems (e.g., solid-liquid or biphasic liquid-liquid reactions), is more challenging in large vessels. Poor mixing can lead to localized "hot spots," reduced yields, and an increase in byproduct formation.

Safety and Handling : Thiols are known for their strong, unpleasant odors. Industrial-scale production requires closed systems and effective off-gas treatment (e.g., scrubbers) to prevent the release of malodorous compounds into the environment and to protect workers. The handling of reagents like sodium hydrosulfide, which can release toxic hydrogen sulfide gas upon acidification, also necessitates stringent safety protocols.

Downstream Processing : Isolation and purification of the final product must be adapted for large quantities. While laboratory procedures may rely on column chromatography, industrial processes favor more scalable techniques like distillation, crystallization, or extraction to achieve the desired purity.

Industrial Relevance: this compound is recognized as a valuable intermediate in the synthesis of more complex compounds. cymitquimica.com Its potential industrial applications are rooted in its unique chemical properties:

Materials Science : It is a supramolecular compound that reacts with aluminum to form nanosized particles, indicating potential applications in the development of novel materials. cymitquimica.com

Organic Synthesis : The compound possesses functionalities that are useful for creating organic ligands, which are essential in catalysis and coordination chemistry. cymitquimica.com It has also been shown to participate in reductive bond cleavage reactions. cymitquimica.com The naphthalene moiety itself is a crucial building block in the pharmaceutical, agrochemical, and dye industries, suggesting that its thiol derivative could serve as a precursor for a range of specialized chemicals. nih.govknowde.com

The successful scale-up of this compound synthesis is therefore relevant for supplying this intermediate to industries focused on advanced materials and specialty chemicals.

Reaction Mechanisms and Chemical Transformations of Naphthalen 2 Ylmethanethiol

Nucleophilic Reactivity of the Thiol Moiety

The thiol group of naphthalen-2-ylmethanethiol is the primary site of its nucleophilic character. The sulfur atom, with its lone pairs of electrons, can be readily deprotonated by a base to form the corresponding thiolate anion. This thiolate is a potent, soft nucleophile that readily engages in substitution and addition reactions.

The thiolate anion derived from this compound is an excellent nucleophile for substitution reactions, particularly with alkyl halides, leading to the formation of thioethers (sulfides). This transformation is a cornerstone of thioether synthesis and typically proceeds via an Sₙ2 mechanism. acsgcipr.org The reaction involves the attack of the thiolate on an electrophilic carbon atom, displacing a leaving group.

The general reaction can be represented as:

Step 1 (Deprotonation): Naphth-CH₂-SH + Base → Naphth-CH₂-S⁻ + Base-H⁺

Step 2 (Substitution): Naphth-CH₂-S⁻ + R-X → Naphth-CH₂-S-R + X⁻

Where Naphth is the naphthalen-2-yl group, R is an alkyl or other suitable organic group, and X is a leaving group such as a halide (Cl, Br, I). A variety of bases and solvents can be employed to facilitate this reaction, depending on the specific substrate.

| Electrophile (R-X) | Product | Reaction Type | Significance |

|---|---|---|---|

| Methyl Iodide (CH₃I) | (Naphthalen-2-ylmethyl)(methyl)sulfane | Sₙ2 Alkylation | Formation of a simple alkyl thioether. |

| Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | Benzyl(naphthalen-2-ylmethyl)sulfane | Sₙ2 Alkylation | Synthesis of a diarylmethyl-type thioether. |

| Allyl Chloride (CH₂=CHCH₂Cl) | Allyl(naphthalen-2-ylmethyl)sulfane | Sₙ2 Alkylation | Introduction of an unsaturated alkyl chain. |

Beyond substitution, the nucleophilic sulfur of this compound can add across carbon-carbon multiple bonds in unsaturated systems. These reactions provide powerful methods for carbon-sulfur bond formation and derivatization.

Thiol-Michael Addition: This reaction, a type of conjugate addition, involves the addition of the thiol to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.commdpi.com The reaction is typically catalyzed by a base, which generates the nucleophilic thiolate. masterorganicchemistry.commdpi.com The thiolate then attacks the β-carbon of the unsaturated system. masterorganicchemistry.com

Thiol-ene Reaction: The thiol-ene reaction is a highly efficient "click" chemistry process that involves the addition of a thiol across an alkene (ene). wikipedia.orgtaylorandfrancis.com It most commonly proceeds via a free-radical mechanism, which can be initiated by light or a radical initiator. wikipedia.orgnih.gov This process results in the anti-Markovnikov addition of the thiol to the double bond, forming a thioether. wikipedia.orgnih.gov

Thiol-yne Reaction: Analogous to the thiol-ene reaction, thiols can also add to alkynes. This reaction can be initiated by radicals or catalyzed by bases and provides access to vinyl sulfides. masterorganicchemistry.comnih.gov Depending on the reaction conditions and stoichiometry, a second addition can occur, leading to a dithioether product. masterorganicchemistry.com

| Unsaturated System | Reaction Name | Mechanism | Product Type |

|---|---|---|---|

| α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) | Thiol-Michael Addition | Base-catalyzed nucleophilic addition | β-Thioether ketone |

| Alkene (e.g., 1-Octene) | Thiol-ene Reaction | Radical chain reaction | Anti-Markovnikov thioether |

| Alkyne (e.g., Phenylacetylene) | Thiol-yne Reaction | Radical or nucleophilic addition | Vinyl sulfide (B99878) |

Redox Chemistry of this compound

The sulfur atom in this compound can exist in various oxidation states, making it an active participant in redox reactions. The most common transformation is its oxidation to a disulfide, but reductive cleavage of its derivatives is also a key aspect of its chemistry.

Thiols are readily oxidized to form disulfides, and this compound is no exception. This oxidative coupling reaction involves the formation of a sulfur-sulfur bond between two thiol molecules, yielding bis(naphthalen-2-ylmethyl) disulfide. This transformation is a fundamental process in organosulfur chemistry. biolmolchem.com

A wide array of oxidizing agents can effect this transformation, ranging from mild reagents like atmospheric oxygen and iodine to stronger oxidants. chemistrysteps.com The mechanism can vary depending on the oxidant used but often involves the formation of a thiyl radical (Naphth-CH₂-S•) as a key intermediate, which then dimerizes. rsc.orgrsc.org

| Oxidizing Agent | Reaction Conditions | Key Features |

|---|---|---|

| Oxygen (O₂) | Often base-catalyzed or occurs upon standing in air | A "green" and mild oxidant, though can be slow. |

| Iodine (I₂) | Typically in the presence of a base (e.g., triethylamine) | A classic, reliable method for disulfide formation. |

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, sometimes with a catalyst | Common and effective, but over-oxidation is possible. |

| Dimethyl Sulfoxide (DMSO) | Often under acidic conditions (e.g., with HI) | Effective for a wide range of aromatic and aliphatic thiols. biolmolchem.com |

The sulfur-containing bonds in derivatives of this compound can be cleaved under reductive conditions. This is particularly important for the disulfide and thioether derivatives.

Disulfide Bond Reduction: The disulfide bond in bis(naphthalen-2-ylmethyl) disulfide is relatively weak and can be readily cleaved by various reducing agents to regenerate the parent thiol. This reversibility is a key feature of disulfide chemistry.

Thioether Bond Cleavage: The carbon-sulfur bond in thioethers derived from this compound can also be cleaved. Reductive cleavage of the alkyl-sulfur bond can be achieved using dissolving metal reductions, such as sodium in liquid ammonia. thieme-connect.de More recently, electrochemical methods have been developed for the selective cleavage of C(sp³)–S bonds in thioethers, which proceed via single-electron transfer to generate a carbon-centered radical and a thiolate anion. chemrxiv.org

| Substrate | Reducing Agent/Method | Bond Cleaved | Product(s) |

|---|---|---|---|

| Bis(naphthalen-2-ylmethyl) disulfide | Sodium borohydride (B1222165) (NaBH₄) | S-S | This compound |

| Alkyl (naphthalen-2-ylmethyl) thioether | Sodium in liquid ammonia | C(alkyl)-S | Naphthalen-2-ylmethanethiolate and alkane |

| Alkyl (naphthalen-2-ylmethyl) thioether | Electroreduction | C(alkyl)-S | Naphthalen-2-ylmethanethiolate and alkyl radical |

Metal-Mediated and Catalytic Reactions Involving this compound

The sulfur atom of this compound can act as a soft Lewis base, allowing it to coordinate with various transition metals to form metal complexes. mdpi.comnih.gov In these complexes, the thiol or its corresponding thiolate can serve as a ligand. researchgate.net The naphthalene (B1677914) moiety itself can also participate in coordination, for instance, by forming η⁶-arene complexes with metals like chromium. researchgate.net

The formation of such metal complexes can influence the reactivity of the thiol and is central to many catalytic processes. Thioethers, derived from this compound, can be substrates in transition metal-catalyzed cross-coupling reactions, where the C-S bond is selectively cleaved. chemrxiv.org Furthermore, the presence of a thiol can act as a promoter in certain catalytic reactions. For example, thiols have been shown to promote acid-catalyzed reactions by reducing the energy barrier of rate-determining steps. researchgate.net The development of novel metallosalens modified with naphthalene has shown promise in creating complexes with enhanced electronic interactions and efficacy in various applications. nih.gov

| Metal Ion Example | Type of Interaction | Potential Application |

|---|---|---|

| Palladium(II), Platinum(II) | Coordination via sulfur (thiolate ligand) | Catalysis, synthesis of anticancer agents. nih.gov |

| Copper(II), Nickel(II), Cobalt(II) | Formation of coordination complexes | Development of new materials and catalysts. researchgate.net |

| Chromium(0) (as Cr(CO)₃) | Coordination to the naphthalene ring (η⁶-complex) | Precursors for organometallic synthesis. researchgate.net |

Complexation with Metal Centers and Role as Organic Ligands

This compound possesses functionalities that make it an effective organic ligand in coordination chemistry. cymitquimica.com The thiol (-SH) group can be deprotonated to form a thiolate (S⁻), which acts as a soft Lewis base, showing a strong affinity for soft metal centers such as silver (Ag⁺), gold (Au⁺), mercury (Hg²⁺), and copper (Cu⁺). The naphthalene moiety, a bulky aromatic group, influences the steric and electronic properties of the resulting metal complexes, potentially facilitating π-π stacking interactions between adjacent ligands. researchgate.net

The large naphthalene groups can induce significant steric hindrance, which dictates the geometry and coordination number of the metal center. nsf.gov Furthermore, these aromatic groups can engage in non-covalent interactions, such as π-π stacking, which can influence the crystal packing of the complexes and stabilize the supramolecular architecture. researchgate.net For instance, in the aforementioned silver nanocluster, π-π stacking interactions were observed between adjacent naphthyl ligands with a centroid-to-centroid distance of 3.960 Å. researchgate.net

| Metal Center | Typical Coordination Mode | Role of Naphthalene Moiety | Resulting Complex Type | Reference |

|---|---|---|---|---|

| Silver (Ag) | Bridging or Terminal Thiolate | Steric bulk, π-π stacking | Nanoclusters, Coordination Polymers | researchgate.net |

| Copper (Cu) | Bridging Thiolate | Steric hindrance, Electronic tuning | Catalytic Intermediates | |

| Gold (Au) | Terminal Thiolate | Surface passivation, Self-assembly | Self-Assembled Monolayers (SAMs) | |

| Palladium (Pd) / Platinum (Pt) | Terminal or Bridging Thiolate | Modulation of electronic properties | Cross-coupling Catalysts |

Catalytic Cycles and Reaction Kinetics Modulated by this compound

Detailed research findings on the specific involvement of this compound in modulating catalytic cycles or its reaction kinetics are not extensively available in the public domain. However, the structural motifs present in the molecule—a thiol group attached to a methylene (B1212753) spacer and a naphthalene ring—suggest potential roles in catalysis.

Thiol-containing compounds are known to act as ligands for a variety of transition metals used in catalysis, such as nickel, palladium, and copper. nih.gov The binding of a ligand like this compound to a metal center can modify the catalyst's electronic and steric environment. These modifications can, in turn, influence the catalyst's activity, selectivity, and lifetime in a catalytic cycle. nsf.gov For example, the electron-donating ability and steric bulk of the ligand can affect key steps in a catalytic cycle, such as oxidative addition and reductive elimination. nsf.gov While general principles suggest these potential roles, specific studies quantifying the kinetic impact or mapping the catalytic cycles involving this compound are not readily found.

Photochemical and Radical-Mediated Transformations of this compound

Photoinduced Self- and Cross-Coupling Reactions

While direct studies on the photoinduced coupling of this compound are limited, the reactivity of aryl thiols in photochemical transformations provides a strong basis for understanding its potential reactions. Aryl thiols can participate in photoinduced C-S cross-coupling reactions with aryl halides, often facilitated by a copper catalyst. These reactions can proceed under mild conditions, such as 0°C or below, upon irradiation with light.

The general mechanism for such transformations is believed to involve a single-electron transfer (SET) from a copper(I)-thiolate complex, which is formed in situ, to the aryl halide. This SET process generates an aryl radical and a copper(II)-thiolate species. The subsequent recombination of these radical species within the solvent cage can lead to the formation of the C-S bond and regeneration of the copper(I) catalyst. This radical-based pathway contrasts with thermally driven, non-photoinduced coupling reactions, which are often proposed to occur via a concerted mechanism.

This compound, as an aryl-alkyl thiol, would be expected to follow similar reactivity patterns. Upon deprotonation to the thiolate, it can form a photosensitive complex with a metal like copper. Irradiation with a suitable wavelength of light could then initiate the SET process, leading to the formation of a naphthalen-2-ylmethylthiyl radical, which can then couple with another radical species (either from an aryl halide in a cross-coupling reaction or another thiyl radical in a self-coupling reaction to form a disulfide).

| Parameter | Typical Conditions | Purpose | Reference |

|---|---|---|---|

| Catalyst | CuI (copper(I) iodide) | Forms photosensitive thiolate complex | |

| Reactants | Aryl Thiol, Aryl Halide (Iodide or Bromide) | Coupling partners for C-S bond formation | |

| Base | Inorganic or Organic Base (e.g., K₃PO₄) | Deprotonates the thiol to form the active thiolate nucleophile | |

| Solvent | Aprotic Polar Solvent (e.g., DMF, Dioxane) | Solubilizes reactants and intermediates | |

| Light Source | Visible light (e.g., Blue LEDs) | Provides energy to excite the metal-thiolate complex | |

| Temperature | -40°C to 30°C | Allows for mild reaction conditions |

Electron Donor-Acceptor (EDA) and Thiol-Oxygen Co-oxidation (TOCO) Complex Formation Mechanisms

Electron Donor-Acceptor (EDA) Complex Formation:

An Electron Donor-Acceptor (EDA) complex is a ground-state aggregate formed through weak dipole-dipole interactions between an electron-rich donor molecule and an electron-poor acceptor molecule. beilstein-journals.org Upon irradiation with visible light, this complex can be excited, leading to a single-electron transfer (SET) from the donor to the acceptor, generating radical ions that can initiate subsequent chemical reactions. beilstein-journals.orgnih.gov

This compound has the potential to act as an electron donor in the formation of EDA complexes. The naphthalene ring is an extended π-system, making it electron-rich and capable of acting as a π-donor. The sulfur atom of the thiol group also has lone pairs of electrons and can contribute to the donor capacity of the molecule. When mixed with a suitable electron acceptor (e.g., electron-deficient arenes, olefins, or specific reagents like Togni's reagent), this compound can form an EDA complex. nih.gov The formation of this complex often results in a new absorption band in the UV-visible spectrum, typically in the visible region, allowing for photoactivation with visible light. beilstein-journals.org The mechanism proceeds as follows:

Complex Formation: this compound (Donor, D) and an electron acceptor (Acceptor, A) form a ground-state complex: D + A ⇌ [D•••A].

Photoexcitation: The EDA complex absorbs light (hν), promoting it to an excited state: [D•••A] + hν → [D•••A]*.

Electron Transfer: In the excited state, an electron is transferred from the donor to the acceptor, forming a radical ion pair: [D•••A]* → [D•⁺•••A•⁻].

Radical Reaction: The generated radicals can then escape the solvent cage and participate in various chemical transformations, such as additions, cyclizations, or couplings. beilstein-journals.org

Thiol-Oxygen Co-oxidation (TOCO) Complex Formation:

The oxidation of thiols in the presence of molecular oxygen can proceed through radical mechanisms, and the Thiol-Oxygen Co-oxidation (TOCO) process is a key example. This process typically involves the co-oxidation of a thiol and another substrate, such as an olefin. The mechanism is initiated by the formation of a thiyl radical (RS•) from the parent thiol (RSH).

For this compound, the initial step is the generation of the naphthalen-2-ylmethylthiyl radical (Nap-CH₂S•). This can be achieved through various means, including photolysis, radiolysis, or interaction with a radical initiator. Once formed, the thiyl radical can react with molecular oxygen (O₂), which is a ground-state diradical. This interaction is a critical step in the oxidation pathway.

A plausible mechanism for the involvement of this compound in an oxygen-mediated process is:

Initiation: Formation of the naphthalen-2-ylmethylthiyl radical: Nap-CH₂SH → Nap-CH₂S• + H•.

Reaction with Oxygen: The thiyl radical reacts with molecular oxygen to form a peroxyl-type radical: Nap-CH₂S• + O₂ → Nap-CH₂SOO•.

Propagation/Termination: This peroxyl radical is highly reactive and can abstract a hydrogen atom from another thiol molecule to form a hydroperoxide and regenerate a thiyl radical, propagating the chain reaction: Nap-CH₂SOO• + Nap-CH₂SH → Nap-CH₂SOOH + Nap-CH₂S•. Alternatively, it can participate in other termination or propagation steps leading to various oxidized sulfur species like sulfenic, sulfinic, or sulfonic acids, or disulfides.

The presence of the naphthalene moiety can influence the stability and reactivity of the intermediate radicals through resonance effects. The oxidation of thiols by oxygen can also be catalyzed by trace amounts of transition metal ions. nih.govnih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation in Naphthalen 2 Ylmethanethiol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Naphthalen-2-ylmethanethiol Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for the precise determination of the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations of its constituent atoms, a complete structural and conformational picture can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methylene (B1212753) (-CH₂) protons, and the thiol (-SH) proton. The aromatic region would likely show a complex multiplet pattern typical for a 2-substituted naphthalene system. The methylene protons, being adjacent to the electron-withdrawing naphthalene ring and the sulfur atom, would likely appear as a doublet, coupled to the thiol proton. The thiol proton itself would likely present as a triplet, due to coupling with the methylene protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are anticipated for the ten carbons of the naphthalene ring system and the single methylene carbon. The chemical shift of the methylene carbon would be particularly informative, reflecting the influence of the adjacent sulfur and aromatic moieties.

While specific experimental data for this compound is limited, a comparison with the known NMR data for 2-naphthalenethiol (B184263) can provide valuable insights. The key difference would be the presence of the methylene group in this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene Aromatic Protons | 7.30 - 7.90 (m) | 125.0 - 135.0 |

| -CH₂- | ~3.8 (d) | ~30.0 |

| -SH | ~1.6 (t) | - |

Note: These are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the this compound molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in establishing the coupling network between protons. libretexts.orgoxinst.comlibretexts.org It would clearly show the correlation between the methylene protons and the thiol proton, as well as the couplings between adjacent aromatic protons on the naphthalene ring. libretexts.orgoxinst.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment is used to identify which protons are directly attached to which carbons. nanalysis.commagritek.comhmdb.ca For this compound, the HSQC spectrum would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, and correlations for each aromatic proton with its corresponding carbon atom. nanalysis.commagritek.comhmdb.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the through-space proximity of protons, which is valuable for determining the preferred conformation of the methanethiol (B179389) side chain relative to the naphthalene ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the S-H, C-S, C-H (aromatic and aliphatic), and C=C (aromatic) bonds. The S-H stretching vibration is typically observed as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is generally found in the 600-800 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be observed just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the naphthalene ring are expected in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The S-H and C-S stretching vibrations are also observable in the Raman spectrum. The symmetric vibrations of the naphthalene ring are often strong in the Raman spectrum, providing a characteristic fingerprint for the aromatic system.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| S-H Stretch | ~2560 (weak) | ~2560 |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |

| C-S Stretch | 600 - 800 | 600 - 800 |

Note: These are predicted frequency ranges based on characteristic functional group vibrations.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

For this compound (C₁₁H₁₀S), the molecular ion peak ([M]⁺˙) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 174.05 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways. A prominent fragmentation would be the cleavage of the C-S bond, leading to the formation of a stable naphthylmethyl cation (m/z 141) and a sulfhydryl radical (•SH). Another possible fragmentation is the loss of the entire methanethiol group to give a naphthalene radical cation (m/z 128). Further fragmentation of the naphthalene ring system would also be observed.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 174 | [C₁₁H₁₀S]⁺˙ | Molecular Ion |

| 141 | [C₁₁H₉]⁺ | Loss of •SH |

| 128 | [C₁₀H₈]⁺˙ | Loss of •CH₂SH |

Note: The relative intensities of these fragments would depend on the ionization conditions.

Electronic Spectroscopy for Photophysical Properties of this compound and its Assemblies

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule by probing the transitions between electronic energy levels. uobabylon.edu.iq

The UV-Visible absorption spectrum of this compound is expected to be dominated by the electronic transitions within the naphthalene chromophore. uobabylon.edu.iq Naphthalene itself exhibits characteristic absorption bands in the ultraviolet region. These transitions are typically π → π* in nature, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system. uobabylon.edu.iq

The presence of the methanethiol substituent at the 2-position of the naphthalene ring is expected to cause a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted naphthalene. This is due to the electron-donating nature of the sulfur atom, which can interact with the π-system of the naphthalene ring through hyperconjugation and inductive effects, thereby slightly lowering the energy of the electronic transitions.

It is anticipated that the spectrum would show multiple absorption bands, characteristic of the fine vibrational structure often observed in the electronic spectra of polycyclic aromatic hydrocarbons. The insulating methylene group between the naphthalene ring and the thiol group would likely result in less perturbation of the naphthalene's electronic structure compared to a directly substituted thiol, as in 2-naphthalenethiol.

Table 4: Predicted UV-Visible Absorption Maxima and Electronic Transitions for this compound

| Predicted λmax (nm) | Type of Transition | Chromophore |

| ~220 | π → π | Naphthalene Ring |

| ~275 | π → π | Naphthalene Ring |

| ~315 | π → π* | Naphthalene Ring |

Note: These are predicted values based on the known spectrum of naphthalene and the expected substituent effects.

Luminescence and Fluorescence Spectroscopy: Excimer Emission and Thermochromism

Luminescence and fluorescence spectroscopy are powerful tools for investigating the electronic structure and excited-state dynamics of aromatic molecules like this compound. The naphthalene moiety serves as the primary chromophore and fluorophore, responsible for its characteristic absorption and emission properties. In dilute solutions, naphthalene derivatives typically exhibit monomer fluorescence, characterized by a structured emission spectrum. However, under specific conditions of concentration, solvent, or molecular arrangement, deviations from this behavior, such as excimer emission, can occur.

An excimer, short for "excited dimer," is a transient dimeric species formed when an excited-state molecule associates with a ground-state molecule of the same kind. This phenomenon is highly dependent on the proximity and parallel orientation of the naphthalene rings. The resulting excimer emission is characterized by a broad, structureless, and red-shifted band compared to the monomer fluorescence. While specific studies detailing the excimer emission of this compound are not prevalent, the behavior of similar naphthalene derivatives provides insight. For instance, organosilicon derivatives of naphthalene show strong excimer-like emission in DMSO-water mixtures, with the intensity increasing with water content due to aggregation. Similarly, a polyurethane based on 1,5-naphthalene diisocyanate forms intramolecular excimers in dilute solutions, with the effect enhanced in poor solvents that promote intramolecular contact between the naphthyl groups. The formation of excimers is thus a key indicator of the aggregation or specific conformation of naphthalene-containing compounds.

Thermochromism, the phenomenon of reversible color change with temperature, can also be observed in the context of fluorescence, often termed thermochromic luminescence. This change is typically linked to temperature-induced alterations in the molecular environment or conformation, which in turn affect the excited-state deactivation pathways. For naphthalene derivatives, an increase in temperature often leads to a decrease in fluorescence intensity. This quenching is due to the increased efficiency of non-radiative decay processes at higher temperatures. Studies on naphthalene vapor have shown that its fluorescence decreases significantly as temperature increases. The susceptibility of excimer formation to temperature provides a mechanism for thermochromic behavior; as temperature changes, the equilibrium between monomer and excimer states can shift, leading to a change in the emission color and intensity.

The table below summarizes the photophysical properties of various naphthalene derivatives, providing a comparative basis for the potential behavior of this compound.

| Compound/System | Monomer Emission (nm) | Excimer Emission (nm) | Key Findings |

| Naphthalene | 330-350 | ~400 | Excimer formation is concentration-dependent. |

| Propyl N-naphthyl carbamate (B1207046) (PNC) | - | Red-shifted vs. monomer | Exhibits a high degree of excimer formation. |

| Naphthalene appended diformyl-p-cresol + Sn(2+) | 420 | 582 | Sn(2+) induces a strong red excimer emission in acetonitrile (B52724). |

| 1,3-dichloronaphthalene (crystal, 77 K) | - | 398 | Shows excimer emission from a thermodynamically stable crystal. |

| 1,4-dichloronaphthalene (crystal, 77 K) | - | 400 | Exhibits excimer fluorescence in the crystalline state. |

X-ray Crystallography for Solid-State Structural Determination of this compound Complexes and Derivatives

While the single-crystal X-ray structure of this compound itself is not publicly documented in the surveyed literature, the crystallographic analysis of its derivatives provides critical insights into the structural characteristics of the naphthalen-2-yl moiety. A notable example is the structure determination of naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate.

In the crystal structure of this derivative, the naphthalene system is observed to be nearly planar, with a maximum deviation from the mean plane of -0.010(3) Å at the C8 atom. This planarity is a characteristic feature of the fused aromatic ring system. The analysis also reveals the spatial relationship between the naphthalene group and other substituents. For instance, the plane of the triazole ring is oriented at a dihedral angle of 67.1(2)° with respect to the naphthalene system. Furthermore, the study identifies various non-covalent interactions, such as C-H···O and N-H···O hydrogen bonds and C-H···π interactions, which stabilize the crystal packing. Such detailed structural information is invaluable for understanding intermolecular interactions and for the rational design of new materials.

The key crystallographic data for this naphthalen-2-yl derivative are summarized in the table below.

| Parameter | Value |

| Compound | Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate |

| Chemical Formula | C₂₅H₂₅N₄O₆P |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Naphthalene - Triazole) | 67.1(2)° |

| Dihedral Angle (Naphthalene - Phenyl) | 63.9(2)° |

| P-O Bond Distances | 1.453(2) Å - 1.551(2) Å |

| P-C Bond Distance | 1.824(3) Å |

Surface-Sensitive Spectroscopic Techniques for this compound Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface. Thiols, such as this compound, are well-known to form robust SAMs on noble metal surfaces like gold, binding through a strong gold-thiolate bond. The characterization of these ultrathin films requires surface-sensitive techniques capable of probing the elemental composition, chemical state, and structural organization of the monolayer.

X-ray Photoelectron Spectroscopy (XPS) is a primary technique used to analyze the elemental composition and chemical bonding within SAMs. By irradiating the surface with X-rays and analyzing the kinetic energy of emitted core-level electrons, XPS can identify the elements present and their oxidation states. For a SAM of this compound on gold, XPS would be expected to show peaks for Carbon (C 1s), Sulfur (S 2p), and the Gold (Au 4f) substrate. The S 2p spectrum is particularly informative: a doublet peak centered around 162 eV is the characteristic signature of a sulfur atom chemically bonded to the gold surface (a thiolate). The presence of additional peaks at higher binding energies, such as ~168 eV, would indicate oxidation of the sulfur headgroup to sulfonate species, which can occur upon air exposure. The C 1s spectrum, expected around 284-285 eV, would confirm the presence of the naphthalene backbone.

Scanning Tunneling Microscopy (STM) provides real-space images of the SAM surface with atomic or molecular resolution. This technique allows for the direct visualization of the molecular packing arrangement, the identification of surface defects, and the determination of the monolayer's structural phases. While alkanethiols often form highly ordered, crystalline SAMs, arylthiols like naphthalenethiol derivatives have a tendency to produce more disordered monolayers. STM studies on the closely related 1-naphthalenethiol (B1663976) (1NT) on gold revealed surface disorder across investigated domains. By analyzing high-resolution STM images, it is possible to propose structural models for the molecular packing, including tilt angles of the molecules relative to the surface normal.

These techniques, often used in conjunction, provide a comprehensive picture of the SAM's quality, structure, and stability, which are crucial for any potential application in fields ranging from nanotechnology to biology.

The table below lists the typical binding energies observed in XPS for components relevant to thiol-based SAMs on gold.

| Spectral Region | Binding Energy (eV) | Assignment |

| S 2p₃/₂ | ~162.0 | Sulfur-gold bond (thiolate) |

| S 2p | ~168.0 | Oxidized sulfur (sulfonate) |

| C 1s | ~284.5 | Aromatic carbon (naphthalene ring) |

| C 1s | ~285.2 | Alkyl carbon |

| N 1s | ~400.0 | Amide nitrogen (for reference) |

Computational Chemistry and Theoretical Investigations of Naphthalen 2 Ylmethanethiol

Quantum Chemical Calculations of Naphthalen-2-ylmethanethiol Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For this compound, these methods provide a detailed picture of electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. While specific DFT studies focusing solely on the monomer of this compound are not extensively documented in publicly available literature, research on the dimer of the closely related 2-naphthalenethiol (B184263) provides significant insights. A study on the 2-naphthalenethiol dimer utilized DFT methods like B3LYP, ωB97XD, and B2PLYP to investigate its ground state properties. nih.gov

These studies revealed that the potential energy surface of the dimer is quite flat, with multiple stable isomers existing within a narrow energy range. nih.govuva.es The most stable isomers are characterized by the absence of a direct S-H···S hydrogen bond, with π-stacking interactions being the dominant stabilizing force. nih.govuva.es The global minimum structure was identified as a parallel-displaced crossed orientation with C2 symmetry, analogous to the naphthalene (B1677914) dimer. nih.govuva.es This indicates that dispersion forces play a crucial role in the stabilization of such aromatic thiol systems. uva.es

General quantum chemical studies on various aromatic thiols using DFT have been conducted to determine properties like charge distribution and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov For instance, in a study of charge-transfer complexes of aromatic thiols, quantum mechanical calculations were performed to determine the ionization potential and the energies of the HOMO of the thiol donors. nih.gov Such calculations are vital for predicting the reactivity and electronic behavior of these compounds.

For higher accuracy, ab initio methods, which are based on first principles without empirical parameters, are employed. In the context of the 2-naphthalenethiol dimer, high-level ab initio calculations such as Møller-Plesset perturbation theory (SCS-MP2) and coupled-cluster theory (DLPNO-CCSD(T)) were used to refine the energetic ordering of the isomers predicted by DFT. nih.govacs.org These calculations confirmed the findings from DFT that stacked structures are energetically preferred over hydrogen-bonded ones for the 2-naphthalenethiol dimer. acs.org

The application of Symmetry-Adapted Perturbation Theory (SAPT) in these studies allowed for the decomposition of the interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. uva.es The results for the 2-naphthalenethiol dimer demonstrated that noncovalent interactions are predominantly governed by dispersion forces. uva.es This high-accuracy analysis is critical for a precise understanding of the subtle forces that dictate molecular aggregation in aromatic thiols.

Molecular Dynamics Simulations and Conformational Analysis of this compound in Various Environments

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules over time, providing insights into their behavior in different environments such as various solvents or biological systems.

While specific MD simulations for this compound in diverse environments are not readily found in the literature, the computational studies on the 2-naphthalenethiol dimer in the gas phase provide a foundational conformational analysis. nih.govuva.es These studies identified several low-energy conformers, with the global minimum being a C2 symmetric parallel-displaced structure. nih.govuva.es The potential energy surface was found to be shallow, suggesting that the molecule can easily adopt various conformations. uva.es

For a more comprehensive understanding, MD simulations would be necessary to explore the influence of solvent molecules on the conformational preferences of this compound. Such simulations could reveal the stability of different rotamers around the C-S bond and the flexibility of the naphthalene ring system in solution. In studies of related molecules like benzyl (B1604629) mercaptan, a combination of rotational spectroscopy and computational chemistry has been used to identify the most stable conformers in the gas phase, revealing a preference for a gauche-gauche conformation. researchgate.netmdpi.com These findings on analogous systems suggest that intramolecular interactions, such as those between the thiol group and the aromatic ring, play a significant role in determining the conformational equilibrium. researchgate.netmdpi.com

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational modeling of reaction pathways is essential for understanding the mechanisms of chemical transformations, including the identification of intermediates and transition states. This allows for the prediction of reaction kinetics and thermodynamics.

Specific research on the reaction pathway modeling for transformations of this compound is sparse. However, computational methods have been extensively applied to study the reactions of thiols in general. For example, quantum chemical calculations have been used to investigate the C-SH bond dissociation energies for a range of thiol compounds, which is a critical parameter in understanding their thermal decomposition and radical reactions. researchgate.net

Furthermore, mechanistic insights into reactions like the Thio-Michael addition have been gained through high-level quantum chemistry calculations. acs.org These studies characterize the potential energy surface of the reaction, identifying the structures of transition states and intermediates, and calculating the associated energy barriers. acs.org Such an approach, if applied to this compound, could elucidate the mechanisms of its reactions, such as nucleophilic substitution or oxidation. For instance, a study on the reaction of 2-naphthalenethiol with trichloroacetyl isocyanate to form S-aryl (trichloroacetyl) carbamothioates has been reported, although a detailed reaction pathway analysis was not the focus. chemrevlett.com

Prediction of Spectroscopic Properties and Correlation with Experimental Data for this compound

Computational chemistry provides powerful tools for predicting various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

In the study of the 2-naphthalenethiol dimer, computational methods were used to rationalize the experimental rotational spectroscopy data. nih.govuva.es The calculated rotational constants for the predicted low-energy isomers were compared with the experimental values to identify the structures present in the molecular jet. acs.org

A study on the synthesis of S-aryl (trichloroacetyl) carbamothioates, which included a derivative of 2-naphthalenethiol, involved quantum theoretical calculations to predict IR and NMR spectra. chemrevlett.com The computed vibrational frequencies and chemical shifts were compared with the experimental data, showing excellent agreement and thus validating the calculated molecular structures. chemrevlett.com The frontier molecular orbitals (FMOs) and molecular electrostatic potentials (MEP) were also calculated to understand the electronic properties of these derivatives. chemrevlett.com

| Calculated Property | Method | Finding | Reference |

| Rotational Constants | DFT (B3LYP, ωB97XD, B2PLYP), Ab initio (SCS-MP2, DLPNO-CCSD(T)) | Aided in the identification of two isomers of the 2-naphthalenethiol dimer in the gas phase. | nih.govuva.esacs.org |

| IR and NMR Spectra | DFT (B3LYP), MP2, G3MP2, LC-ωPBE | Excellent agreement between calculated and experimental spectra for a derivative of 2-naphthalenethiol. | chemrevlett.com |

| Electronic Transitions | Quantum Mechanical Calculations | Assignment of charge-transfer bands in the electronic spectra of aromatic thiol complexes. | nih.gov |

In Silico Screening and Molecular Docking Studies for Biological Interactions of this compound-Based Compounds

In silico screening and molecular docking are computational techniques used to predict the binding affinity and mode of interaction between a small molecule and a biological target, typically a protein. These methods are invaluable in drug discovery for identifying potential lead compounds.

While there are no specific molecular docking studies focused on this compound as the primary ligand, its scaffold has been incorporated into more complex molecules that have been the subject of such investigations. For example, this compound was used in the synthesis of a peptidomimetic that acts as a formyl peptide receptor-1 antagonist, and docking studies were performed on the final, much larger, molecule. acs.org Similarly, it has been used as a reagent in the synthesis of intramolecular bivalent degraders, where the final complex molecules were studied for their interaction with proteins. biorxiv.orgbiorxiv.org

These studies highlight the utility of the naphthalen-2-ylmethyl moiety in designing molecules with specific biological activities. A hypothetical docking study of this compound itself would likely explore its interactions with various protein binding sites, with the naphthalene group potentially forming hydrophobic and π-stacking interactions, and the thiol group acting as a hydrogen bond donor or a nucleophile.

Applications of Naphthalen 2 Ylmethanethiol in Advanced Organic Synthesis

Naphthalen-2-ylmethanethiol as a Building Block in Complex Molecular Architectures

The presence of both a reactive thiol group and a bulky, aromatic naphthalene (B1677914) scaffold makes this compound an attractive component for the synthesis of intricate and functionally diverse molecules. Its incorporation can impart specific conformational constraints, photophysical properties, and biological activities to the target structures.

Synthesis of Peptidomimetics and Biomimetic Compounds Incorporating this compound Scaffolds

While direct incorporation of this compound into peptidomimetic and biomimetic compounds is an area of growing interest, the principles of thiol chemistry provide a strong foundation for its potential applications. The thiol group can be utilized for the site-specific modification of peptide backbones or for the construction of novel scaffolds that mimic biological structures. The naphthalene moiety, on the other hand, can introduce hydrophobic and aromatic interactions that are crucial for molecular recognition and binding events.

The application of thiol-ene chemistry, a robust and efficient "click" reaction, is a promising strategy for integrating this compound into peptide-based structures. This reaction proceeds via the radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage. This approach offers high functional group tolerance and can be conducted under mild, aqueous conditions, making it suitable for modifying sensitive biological molecules frontiersin.org. For instance, peptides containing unsaturated amino acid residues can be selectively functionalized with this compound to introduce the bulky naphthalene group, thereby influencing the peptide's conformation and biological activity.

Construction of Nucleoside Analogues Utilizing Thiol-Click Chemistry with this compound

Thiol-click chemistry has also been extensively employed in the synthesis of modified nucleosides and nucleotides for various pharmacological applications. The introduction of a this compound moiety to a nucleoside scaffold can significantly alter its biological properties, such as its ability to be recognized by enzymes or its potential as an antiviral or anticancer agent.

The most common thiol-based click reactions for this purpose are the thiol-ene and thiol-yne reactions. These reactions allow for the efficient and regioselective attachment of the this compound group to a nucleoside that has been previously functionalized with an alkene or alkyne. The resulting thioether linkage is stable, and the reaction conditions are generally mild, preserving the integrity of the nucleoside structure. While specific examples utilizing this compound are still emerging, the general methodology has been well-established for a variety of thiols and unsaturated nucleosides.

Precursor for Advanced Polymeric Materials

The reactivity of the thiol group in this compound makes it a valuable monomer and modifying agent in polymer chemistry. Its incorporation can significantly influence the thermal, mechanical, and optical properties of the resulting polymers.

Synthesis of Polythiomethacrylate Esters and Cross-Linked Polymer Networks from Naphthalene-Based Thiols

Naphthalene-based thiols have been successfully used in the synthesis of polythiomethacrylate esters and cross-linked polymer networks. In a notable study, structurally different aromatic dithioesters were synthesized from naphthalene-based dithiols and methacryloyl chloride. These monomers were then copolymerized with methyl methacrylate (B99206) (MMA) and styrene (B11656) (ST) to form polymer networks mdpi.comnih.gov. The resulting polymers exhibited high polymerization yields (95-99%) and interesting thermal properties. The incorporation of the naphthalene-based dithioesters led to a decrease in the glass transition temperature (Tg) by about 8°C and a thermal stability of up to 250°C mdpi.comnih.gov.

While this research utilized a dithiol derivative of naphthalene, the principles can be extended to the monofunctional this compound. As a monofunctional thiol, it can act as a chain transfer agent in the polymerization of methacrylates, controlling the molecular weight of the resulting polymer nih.govnih.gov. This is a crucial aspect for tuning the processing properties of polymers like poly(methyl methacrylate) (PMMA). The high reactivity of the thiyl radical can effectively decrease the polymer molecular weight without significantly altering the polymerization rate nih.gov. Furthermore, the incorporation of the naphthalene moiety can enhance the refractive index of the polymer, a desirable property for optical applications.

Below is a table summarizing the effects of adding naphthalene-based dithioesters to MMA and ST polymers, which can be extrapolated to understand the potential impact of this compound.

| Property | Effect of Naphthalene-based Dithioester Addition |

| Polymerization Yield | 95-99% mdpi.com |

| Glass Transition Temperature (Tg) | Lowered by approximately 8°C mdpi.com |

| Thermal Stability | Stable up to 250°C mdpi.com |

| Refractive Index | Improved values for ST and MMA compositions mdpi.com |

Application of Thiol-Ene Chemistry for Polymer Reprocessing and Property Tuning

Thiol-ene chemistry offers a powerful tool for the reprocessing and property tuning of polymers. The reversibility of certain thiol-based reactions allows for the degradation and reformation of polymer networks, contributing to the development of more sustainable and recyclable materials.

In the context of the aforementioned naphthalene-based cross-linked polymers, a thiol-thioester exchange was utilized to depolymerize the network mdpi.com. The resulting products, containing free thiol groups, were then re-reacted through a thiol-ene reaction with 2-hydroxyethyl methacrylate. This process enabled the reprocessing of the initial polymers into new materials with distinctly different thermal and mechanical properties mdpi.com. The reprocessed materials exhibited a lower Shore hardness and decreased Tg values. This demonstrates the potential of using thiol chemistry to create dynamic and reprocessable polymer networks.

While the study focused on a dithiol, the monofunctional this compound can be used to functionalize polymer backbones containing "ene" groups through thiol-ene chemistry. This post-polymerization modification can be used to tune the properties of the polymer, such as its hydrophobicity, thermal stability, and refractive index.

Engineering of Supramolecular Assemblies and Coordination Compounds

The naphthalene moiety of this compound, with its extended π-system, and the sulfur atom of the thiol group, which can act as a ligand, make this compound a promising candidate for the construction of supramolecular assemblies and coordination compounds.

This compound is described as a supramolecular compound that can act as a reaction intermediate in the synthesis of other compounds cymitquimica.com. Its luminescent properties and its ability to react with aluminum to form nanosized particles suggest its potential in the development of new materials with interesting optical and electronic properties cymitquimica.com. The self-assembly of naphthalene derivatives is a well-studied area, with isomeric positioning on the naphthalene ring influencing the resulting supramolecular structures, leading to the formation of nanofibers or nanotwists nih.gov.

Furthermore, the thiol group can coordinate to a variety of metal ions, making this compound a valuable ligand in coordination chemistry cymitquimica.com. Naphthalene-based ligands have been used to create a range of metal complexes with diverse structures and biological activities mdpi.comnih.gov. The coordination of this compound to metal centers can lead to the formation of discrete coordination compounds or extended coordination polymers with potentially interesting catalytic, magnetic, or photophysical properties.